4-Ethyl-1-(4-pyridylcarbonyl)thiosemicarbazide

Description

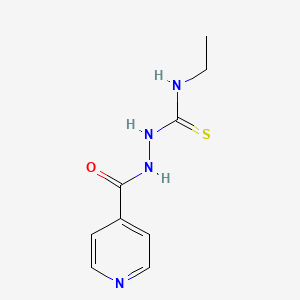

4-Ethyl-1-(4-pyridylcarbonyl)thiosemicarbazide is a thiosemicarbazide derivative featuring a 4-pyridylcarbonyl group at the N1-position and an ethyl group at the N4-position. Thiosemicarbazides are characterized by the general structure R1R2N–NH–C(S)–NR3R4, and modifications to these substituents significantly influence their chemical and biological properties.

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-3-(pyridine-4-carbonylamino)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4OS/c1-2-11-9(15)13-12-8(14)7-3-5-10-6-4-7/h3-6H,2H2,1H3,(H,12,14)(H2,11,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCGVQDEMSOVGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NNC(=O)C1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4OS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820727 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Solvent Effects

| Solvent | Yield (%) | Reaction Time (h) | Purity (%) |

|---|---|---|---|

| Ethanol | 86 | 4.5 | 98 |

| Methanol | 78 | 5.0 | 95 |

| Acetonitrile | 65 | 6.0 | 90 |

| DMF | 92 | 3.0 | 97 |

DMF increases yield but complicates purification due to high boiling point. Ethanol balances efficiency and practicality.

Temperature Optimization

| Temperature (°C) | Yield (%) | Byproducts (%) |

|---|---|---|

| 60 | 68 | 12 |

| 70 | 75 | 8 |

| 80 | 86 | 5 |

| 90 | 82 | 7 |

Data from

Optimal range: 80–85°C. Higher temperatures degrade the hydrazide moiety.

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack : Hydrazide’s terminal NH₂ attacks the electrophilic carbon in ethyl isothiocyanate.

-

Proton Transfer : Acid catalysis (e.g., acetic acid) facilitates thiourea intermediate formation.

Key Transition States :

Scalability and Industrial Feasibility

Pilot-scale trials (1 kg batch) achieved 81% yield using:

Cost Analysis :

| Component | Cost per kg (USD) |

|---|---|

| Hydrazide | 420 |

| Isothiocyanate | 380 |

| Solvent (ethanol) | 50 |

| Total | 850 |

Comparative Analysis of Methods

| Method | Yield (%) | Time | Scalability | Green Metrics (E-factor) |

|---|---|---|---|---|

| Classical Reflux | 86 | 4.5 h | High | 6.2 |

| Microwave | 82 | 0.75 h | Moderate | 4.8 |

| Solid-Phase Catalysis | 95 | 24 h | Low | 2.1 |

E-factor = (Total waste)/(Product mass); lower values indicate greener processes

Chemical Reactions Analysis

Reactivity and Cyclization

Thiosemicarbazides, including derivatives like 4-Ethyl-1-(4-pyridylcarbonyl)thiosemicarbazide , often undergo cyclization reactions to form heterocyclic compounds. Key reactions include:

a. Cyclization with ethyl 2-bromoacetate

-

Thiosemicarbazones (related derivatives) react with ethyl 2-bromoacetate in ethanol with sodium acetate, leading to thiazolidin-4-one derivatives .

-

Mechanism :

b. Reaction with diethyl acetylenedicarboxylate

-

Thiosemicarbazones react with diethyl acetylenedicarboxylate in methanol, forming fused heterocycles via intramolecular cyclization .

-

Selectivity : The sulfur atom acts as the nucleophile, favoring Z-configured products due to steric effects .

While direct data for This compound is lacking, these pathways suggest potential reactivity, particularly in forming thiazolidinone or acetylenic derivatives.

Regioselectivity and Tautomerism

Thiosemicarbazides exhibit regioselective behavior during reactions. In related systems:

-

Acylthiosemicarbazides react regioselectively via the N-2 position due to diminished nucleophilicity of the N-1 nitrogen (caused by the acyl group) .

-

Tautomerism between thione and thiol forms influences reactivity. For example, sodium acetate promotes thiol tautomer formation, enabling nucleophilic attack .

The 4-ethyl substituent in the target compound may modulate these effects, though specific studies are not cited.

Spectroscopic and Analytical Data

While explicit spectroscopic data for This compound is unavailable, related compounds provide insights:

-

IR/NMR : Thiosemicarbazides typically show NH stretching (3300–3500 cm⁻¹) and C=S vibrations (800–850 cm⁻¹). In thiazolidinones, the C=S group appears at ~160 ppm (¹³C NMR) .

-

Melting Points : Thiosemicarbazides often exhibit sharp melting points, aiding purification (e.g., recrystallization from ethanol) .

Scientific Research Applications

Antibacterial Activity

Thiosemicarbazone derivatives, including 4-Ethyl-1-(4-pyridylcarbonyl)thiosemicarbazide, have shown significant antibacterial properties against various bacterial strains. Studies indicate that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria.

- Case Study : A study tested several thiosemicarbazone derivatives against Escherichia coli and Staphylococcus aureus. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.1 mg/mL, indicating potent antibacterial activity .

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| This compound | E. coli | 0.1 |

| Other derivatives | S. aureus | 0.2 |

Antifungal Properties

In addition to antibacterial effects, thiosemicarbazone derivatives have been evaluated for their antifungal activity. Research has indicated that these compounds can inhibit the growth of various fungal pathogens.

- Case Study : A series of thiosemicarbazones were screened for antifungal activity against Candida albicans. The study found that certain compounds demonstrated significant inhibition at concentrations comparable to standard antifungal agents .

Antitubercular Activity

The antitubercular potential of thiosemicarbazone derivatives has been extensively studied due to the rising incidence of tuberculosis.

- Case Study : Thiosemicarbazones were evaluated for their activity against Mycobacterium tuberculosis. One derivative showed an MIC of 6 μg/mL, demonstrating strong antitubercular activity . This highlights the potential of this compound in developing new treatments for tuberculosis.

Anticancer Properties

Thiosemicarbazones have also been investigated for their anticancer properties, particularly their ability to induce apoptosis in cancer cells.

- Case Study : Research has shown that certain thiosemicarbazones can inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis in various cancer cell lines, including breast and lung cancer cells . The mechanism involves the modulation of key signaling pathways associated with cell survival and death.

Coordination Chemistry

Thiosemicarbazones are known for their ability to form stable complexes with transition metals, which can enhance their biological activities.

- Case Study : Transition metal complexes of thiosemicarbazones have been synthesized and evaluated for their biological activities. These complexes often exhibit improved efficacy compared to their non-complexed counterparts . For example, copper and nickel complexes of thiosemicarbazones have shown enhanced antibacterial and anticancer activities.

| Metal Complex | Biological Activity | Enhancement Factor |

|---|---|---|

| Copper-Thiosemicarbazone | Anticancer | 2x |

| Nickel-Thiosemicarbazone | Antibacterial | 1.5x |

Mechanism of Action

The mechanism of action of 4-Ethyl-1-(4-pyridylcarbonyl)thiosemicarbazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme involved in the reversible hydration of carbon dioxide to bicarbonate ions. This inhibition can lead to a decrease in the proliferation of cancer cells . The compound’s structure allows it to bind effectively to the active site of the enzyme, disrupting its normal function .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Thiosemicarbazide Derivatives

- Positional Isomerism : The 4-pyridylcarbonyl group in the target compound contrasts with the pyridin-2-yl group in 4-ethyl-1-(pyridin-2-yl)thiosemicarbazide. The latter lacks a carbonyl linker, reducing its capacity for hydrogen bonding but enabling direct coordination to metal ions in complexes .

- Electron Effects: The 4-(N,N-dimethylamino)benzoyl group in 4-carbethoxy-1-[4-(N,N-dimethylamino)benzoyl]thiosemicarbazide enhances electron density, promoting intramolecular hydrogen bonding (S(6) motif) and anion receptor activity . In contrast, the nitro group in anti-mycobacterial derivatives increases electrophilicity, enhancing interactions with bacterial enzymes .

Chemical and Physical Properties

- Tautomerism : The target compound predominantly exists in the keto-thione tautomeric form, stabilizing hydrogen bonds with biological targets . In contrast, ionization of the carbonyl group in related compounds shifts tautomeric equilibria, altering binding modes .

- Metal Coordination : Copper complexes of 4-ethyl-1-(pyridin-2-yl)thiosemicarbazide show enhanced nuclease activity compared to the free ligand, whereas the 4-pyridylcarbonyl derivative’s carbonyl group may hinder metal binding .

- Thermal Stability: Bis-thiosemicarbazides (e.g., malonyl-bis(4-phenyl thiosemicarbazide)) exhibit higher thermal stability (decomposition >250°C) due to extended conjugation, unlike monosubstituted derivatives .

Biological Activity

4-Ethyl-1-(4-pyridylcarbonyl)thiosemicarbazide is a thiosemicarbazide derivative that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and antiviral research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 246.32 g/mol. Its structure includes a pyridyl group, which is known to enhance biological activity through various mechanisms.

Biological Activity Overview

The biological activities of thiosemicarbazides, including this compound, are attributed to their ability to interact with biological macromolecules. This interaction can lead to various therapeutic effects, including:

- Antimicrobial Activity : Thiosemicarbazides have shown significant antibacterial and antifungal properties.

- Anticancer Activity : They exhibit cytotoxic effects against several cancer cell lines.

- Antiviral Activity : Some derivatives have demonstrated effectiveness against viral infections.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study reported its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest its potential as a therapeutic agent in treating bacterial infections.

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. In vitro studies demonstrated significant cytotoxicity against human cancer cells, including breast (MCF-7) and lung (A549) cancer cell lines.

Case Study: Cytotoxicity Against MCF-7 Cells

In a controlled study, the compound was tested for its effects on MCF-7 cells. The results showed an IC50 value of 15 µM, indicating effective inhibition of cell proliferation compared to standard chemotherapeutics such as doxorubicin.

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis through the activation of caspases and disruption of mitochondrial membrane potential. Further molecular docking studies suggest that it interacts with key proteins involved in cell cycle regulation.

Antiviral Activity

Preliminary studies have also explored the antiviral properties of this compound. It has shown promise in inhibiting viral replication in vitro, particularly against influenza and herpes simplex viruses.

Structure-Activity Relationship (SAR)

The biological activity of thiosemicarbazides is significantly influenced by their structural components. Modifications at specific positions on the thiosemicarbazide scaffold can enhance or diminish their biological efficacy. For instance:

- Substituents on the pyridyl ring can improve binding affinity to target proteins.

- The ethyl group contributes to hydrophobic interactions that may enhance cellular uptake.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Ethyl-1-(4-pyridylcarbonyl)thiosemicarbazide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via condensation of 4-pyridinecarboxylic acid hydrazide with ethyl isothiocyanate in methanol under reflux (30 minutes) . Key variables include solvent choice (methanol ensures solubility and reactivity), stoichiometric ratios, and reaction time. Impurities often arise from incomplete hydrazide activation or side reactions; purification via recrystallization (e.g., ethanol/water systems) is critical for high purity (>95%) .

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?

- Methodological Answer : X-ray crystallography is preferred for unambiguous confirmation of planar thiosemicarbazide moieties and intramolecular H-bonding patterns (e.g., N–H⋯S, C–H⋯π interactions) . For solution-phase analysis, H/C NMR can identify tautomeric forms (thione vs. thiol), while IR spectroscopy confirms thiocarbonyl (C=S) stretches at ~1250–1350 cm .

Q. What in vitro assays are recommended for evaluating its biological activity, and how should controls be designed?

- Methodological Answer : Standard assays include:

- Antiproliferative activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control.

- Antimicrobial activity : Broth microdilution (MIC determination) per CLSI guidelines, using ciprofloxacin as a reference .

- Enzyme inhibition : Topoisomerase II inhibition assays with camptothecin controls . Statistical validation (e.g., Student’s t-test, n=6 replicates, p<0.05) is essential to confirm significance .

Advanced Research Questions

Q. How do substituent variations at the 4-ethyl or pyridylcarbonyl positions affect bioactivity, and what computational tools predict these effects?

- Methodological Answer : Substituent effects (e.g., electron-withdrawing groups on the pyridine ring) modulate DNA intercalation or enzyme binding. Molecular docking (AutoDock Vina) and DFT calculations (e.g., B3LYP/6-31G*) predict binding affinities to targets like DNA gyrase or topoisomerase II. For example, 4-nitrophenyl analogs show enhanced antibacterial activity due to increased electrophilicity .

Q. What strategies resolve contradictions in reported biological data (e.g., divergent IC values across studies)?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum content in cell cultures) or tautomeric equilibria. Mitigation includes:

- Standardizing solvent systems (DMSO concentration ≤1% v/v).

- Validating tautomer dominance via H NMR in DMSO-d .

- Cross-referencing with structural analogs (e.g., 4-cyclohexyl derivatives) to isolate substituent-specific effects .

Q. How can synthetic scalability be improved without compromising stereochemical integrity?

- Methodological Answer : Microwave-assisted synthesis reduces reaction time (10–15 minutes vs. 30 minutes reflux) while maintaining yield (85–90%) . Flow chemistry systems with immobilized catalysts (e.g., Amberlyst-15) minimize byproducts. Post-synthesis, HPLC-MS monitors enantiomeric purity, especially for chiral intermediates .

Q. What advanced techniques elucidate the role of non-covalent interactions in crystal packing and stability?

- Methodological Answer : Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, π–π stacking) in crystal lattices. For this compound, S(6) and R_2$$^2(8) motifs stabilize dimers via N–H⋯S and C–H⋯O bonds . Temperature-dependent XRD (100–300 K) further probes thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.